molecular formula C5H3BrOS B041693 4-Bromo-2-thiophenecarboxaldehyde CAS No. 18791-75-8

4-Bromo-2-thiophenecarboxaldehyde

Cat. No.: B041693
CAS No.: 18791-75-8
M. Wt: 191.05 g/mol
InChI Key: PDONIKHDXYHTLS-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 4-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

4-Bromo-2-thiophenecarboxaldehyde, also known as 4-Bromothiophene-2-carbaldehyde, is a chemical compound used primarily as a building block in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the context of its use.

Mode of Action

The mode of action of this compound is largely dependent on the specific reactions it is involved in. For instance, it has been used as a building block for the synthesis of tetrahydroisoquinolinones and in the synthesis of 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole . In these reactions, the compound interacts with other reactants to form new bonds and structures, leading to the formation of the desired products.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is predicted to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.62 to 2.12 , which could influence its distribution and bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C to maintain its stability. Furthermore, it is sensitive to air , suggesting that it should be handled and stored under inert atmosphere to prevent degradation. Its solubility can also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of 2-thiophenecarboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of 4-bromothiophene-2-carbaldehyde often involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Bromothiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis compared to its analogs .

Properties

IUPAC Name

4-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDONIKHDXYHTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172116
Record name 4-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-75-8
Record name 4-Bromo-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-75-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromothiophene-2-carbaldehyde
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Record name 4-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
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Record name 4-bromothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-Bromothiophene-2-carbaldehyde in current research?

A1: 4-Bromothiophene-2-carbaldehyde serves primarily as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives, particularly Schiff bases, which hold potential biological activity. [, , , , , ]

Q2: What are Schiff bases, and how is 4-Bromothiophene-2-carbaldehyde involved in their synthesis?

A2: Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are formed by the condensation reaction of a primary amine with an aldehyde or ketone. 4-Bromothiophene-2-carbaldehyde, being an aldehyde, readily reacts with various amine compounds to yield diverse Schiff base derivatives. [, ]

Q3: Can you provide examples of specific Schiff bases synthesized using 4-Bromothiophene-2-carbaldehyde and their potential applications?

A3: Certainly. Researchers have utilized 4-Bromothiophene-2-carbaldehyde to synthesize Schiff bases like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide [] and (E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one (BBTP). [] These compounds have shown potential in areas like coordination chemistry and materials science, with further investigations ongoing for potential biological activities.

Q4: How does the bromine atom at the 4-position of the thiophene ring influence the reactivity and properties of 4-Bromothiophene-2-carbaldehyde derivatives?

A4: The bromine atom serves as a site for further chemical modifications. It can participate in various reactions, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl substituents onto the thiophene ring. This modification allows researchers to fine-tune the electronic and steric properties of the resulting compounds, ultimately influencing their biological activity and material properties. [, ]

Q5: Has the crystal structure of 4-Bromothiophene-2-carbaldehyde been determined, and what insights does it offer?

A5: Yes, the crystal structure of 4-Bromothiophene-2-carbaldehyde has been determined using single-crystal X-ray diffraction. [] This structural information is crucial for understanding the molecular packing, intermolecular interactions (such as hydrogen bonds), and conformational preferences of the compound. These insights can be valuable for interpreting its reactivity and designing derivatives with specific properties.

Q6: Have computational chemistry methods been employed to study 4-Bromothiophene-2-carbaldehyde and its derivatives?

A6: Absolutely. Density Functional Theory (DFT) calculations have been performed on derivatives like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. [] These calculations provide valuable information about the electronic structure, molecular geometry, and properties of the compounds. For example, they help analyze frontier molecular orbitals (HOMO/LUMO), predict reactivity, and compare different isomers.

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